molecular formula C12H16BrNO2 B1271218 4-[2-(4-Bromophenoxy)ethyl]morpholine CAS No. 836-59-9

4-[2-(4-Bromophenoxy)ethyl]morpholine

Cat. No. B1271218
CAS RN: 836-59-9
M. Wt: 286.16 g/mol
InChI Key: SWXZUUKQIQPHIC-UHFFFAOYSA-N
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Patent
US07935697B2

Procedure details

A 5 L three-necked round-bottomed flask, equipped with mechanical stirrer, thermometer with adapter, condenser, and nitrogen inlet (on top of condenser), was charged with 1 (140.7 g, 0.756 mol), 4-bromophenol (130.6 g, 0.755 mol), anhydrous K2CO3 powder (367.6 g, 2.66 mol, 3.5 eq), and acetonitrile (1.3 L). The mixture was vigorously stirred (blade touching bottom of flask) at 80° C. (overnight), followed by dilution with DCM (500 mL) and heptane (200 mL) and filtration through Celite. Evaporation to dryness (rotovap, then high vac) gave 2 as a light yellow oil (216.00 g, yield of 100%, 96.3% AUC, contains 3.7% unreacted bromophenol). This material was used successfully without further purification.
Name
Quantity
140.7 g
Type
reactant
Reaction Step One
Quantity
130.6 g
Type
reactant
Reaction Step One
Name
Quantity
367.6 g
Type
reactant
Reaction Step One
Quantity
1.3 L
Type
solvent
Reaction Step One
Name
Yield
100%

Identifiers

REACTION_CXSMILES
Cl[CH2:2][CH2:3][N:4]1[CH2:9][CH2:8][O:7][CH2:6][CH2:5]1.[Br:10][C:11]1[CH:16]=[CH:15][C:14]([OH:17])=[CH:13][CH:12]=1.C([O-])([O-])=O.[K+].[K+]>C(#N)C>[Br:10][C:11]1[CH:16]=[CH:15][C:14]([O:17][CH2:2][CH2:3][N:4]2[CH2:9][CH2:8][O:7][CH2:6][CH2:5]2)=[CH:13][CH:12]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
140.7 g
Type
reactant
Smiles
ClCCN1CCOCC1
Name
Quantity
130.6 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)O
Name
Quantity
367.6 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
1.3 L
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
The mixture was vigorously stirred (blade touching bottom of flask) at 80° C. (overnight)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 5 L three-necked round-bottomed flask, equipped with mechanical stirrer, thermometer with adapter, condenser, and nitrogen inlet (on top of condenser)
FILTRATION
Type
FILTRATION
Details
followed by dilution with DCM (500 mL) and heptane (200 mL) and filtration through Celite
CUSTOM
Type
CUSTOM
Details
Evaporation to dryness (rotovap

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC1=CC=C(OCCN2CCOCC2)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 216 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.